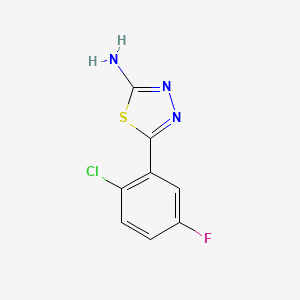

2-Amino-5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazole

Description

2-Amino-5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 2-chloro-5-fluorophenyl group at position 3. The compound’s chloro-fluoro substitution pattern may confer unique electronic and steric effects, influencing its reactivity and interactions in biological systems .

Properties

Molecular Formula |

C8H5ClFN3S |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H5ClFN3S/c9-6-2-1-4(10)3-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |

InChI Key |

XJHQBKSYURQBSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=NN=C(S2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Cyclization of Thiosemicarbazide with Aromatic Carboxylic Acids

Method Overview:

This method involves the direct reaction of thiosemicarbazide with aromatic acids, specifically substituted benzoic acids, in the presence of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The process is conducted in a dry, inert environment to facilitate cyclization and dehydration, yielding the target thiadiazole derivative.

Reaction Scheme:

$$

\text{Aromatic acid} + \text{Thiosemicarbazide} \xrightarrow[\text{Reflux}]{\text{POCl}_3} \text{2-Amino-5-aryl-1,3,4-thiadiazole}

$$

- Aromatic acid (e.g., 2-chloro-5-fluorobenzoic acid) (3.00 mmol)

- Thiosemicarbazide (3.00 mmol)

- Phosphorus oxychloride (10 mL)

- Reaction temperature: 80–90°C

- Reaction time: 1 hour

- Post-reaction: Basification with sodium hydroxide (pH 8), filtration, recrystallization

- The reaction proceeds via acylation of thiosemicarbazide followed by cyclodehydration.

- Yields exceed 94%, demonstrating high efficiency.

- The process is mild, with short reaction times and low equipment requirements.

- Purification via recrystallization from suitable solvents yields high-purity products.

| Parameter | Value |

|---|---|

| Yield | >94% |

| Reaction temperature | 80–90°C |

| Reaction time | 1 hour |

| pH during purification | 8–8.2 |

Method Summary:

As detailed in patents and literature, the reaction of thiosemicarbazide with aromatic acids in the presence of phosphorus oxychloride or phosphorus pentachloride facilitates dehydration and cyclization. The process involves grinding the reactants at room temperature, followed by standing to complete the reaction, then basification, filtration, and recrystallization.

- Reactant molar ratios: Thiosemicarbazide: aromatic acid: PCl₅ or POCl₃ = 1:1–1.2:1–1.2

- Grinding at ambient temperature ensures uniform mixing

- Post-reaction basification with alkaline solution (pH 8–8.2)

- Crude product purification by filtration and recrystallization

- Short reaction time

- Mild reaction conditions

- High product yield (>91%)

- Phosphorus pentachloride is relatively inexpensive and less toxic compared to other chlorinating agents.

- The method is scalable and suitable for industrial applications.

Alternative Synthetic Routes from Thiosemicarbazide Derivatives

- Cyclization of thiosemicarbazide derivatives with orthoformate esters or aldehydes in the presence of acids (e.g., hydrochloric acid) to produce 2-amino-5-aryl-1,3,4-thiadiazoles.

- Use of methyl thiosemicarbazide with methylating agents in polyphosphoric acid yields 5-alkyl-2-methyl amino-1,3,4-thiadiazoles.

- Oxidative cyclization of hydrazine derivatives or semicarbazides also provides alternative pathways.

- Yields vary from 85% to over 97% depending on the specific route.

- Reaction times range from 30 minutes to 4 hours.

- These methods often require specific reagents like cyanogen chloride, sulfuric acid, or oxidizing agents.

Key Considerations and Optimization

| Aspect | Details |

|---|---|

| Reagent Purity | High purity of starting materials enhances yield and purity |

| Reaction Temperature | Typically 80–90°C for optimal cyclization |

| Molar Ratios | Slight excess of thiosemicarbazide (1:1–1.2) improves conversion |

| Purification | Recrystallization from mixed solvents yields high-purity products |

| Yield | Generally exceeds 90%, with some methods reaching over 97% |

Summary of the Most Effective Method

| Method | Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Solid-phase cyclization with POCl₃ | Thiosemicarbazide, aromatic acid, POCl₃ | 80–90°C, 1 hour | >94% | Simple, high yield, mild conditions |

| Phosphorus oxychloride method | Thiosemicarbazide, aromatic acid, PCl₅ | Room temp grinding, basification | >91% | Low toxicity, scalable |

Chemical Reactions Analysis

Reactions Involving the Amino Group

The primary amino group (-NH₂) at position 2 of the thiadiazole ring undergoes characteristic nucleophilic reactions:

Acylation

Reaction with acetic anhydride or acid chlorides forms N-acylated derivatives. For example:

Conditions : Pyridine as a base, reflux for 2–4 hours .

Yield : 83–90% .

Sulfonylation

The amino group reacts with sulfonyl chlorides to form sulfonamides:

Example : Reaction with benzenesulfonyl chloride yields 2-(phenylsulfonamido)-5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazole .

Reactivity of the Thiadiazole Ring

The 1,3,4-thiadiazole ring participates in electrophilic substitution and cycloaddition reactions:

Electrophilic Substitution

The sulfur atom in the thiadiazole ring can undergo oxidation to form sulfoxide or sulfone derivatives under controlled conditions.

Nucleophilic Displacement

The thiadiazole ring may act as a leaving group in SNAr (nucleophilic aromatic substitution) reactions, particularly at position 5, due to electron withdrawal from the chloro-fluorophenyl group .

Reactivity of the Substituted Phenyl Ring

The 2-chloro-5-fluorophenyl group exhibits distinct reactivity patterns:

Halogen Replacement

The chlorine atom at position 2 undergoes nucleophilic substitution under alkaline conditions:

Fluorine Substituent Stability

The fluorine atom at position 5 is generally inert under mild conditions due to its strong C-F bond but may participate in directed ortho-metalation reactions under extreme bases (e.g., LDA) .

Condensation and Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

Formation of Triazole Derivatives

Reaction with hydrazine hydrate forms triazole hybrids via ring expansion:

Applications : Enhanced antimicrobial activity reported for triazole-thiadiazole hybrids .

Spectroscopic Characterization of Reaction Products

Key analytical data for common derivatives:

Mechanistic Insights

-

Electron-Withdrawing Effects : The chloro and fluorine substituents increase the electrophilicity of the thiadiazole ring, facilitating nucleophilic attacks .

-

Steric Hindrance : The ortho-chloro group on the phenyl ring restricts rotational freedom, influencing regioselectivity in coupling reactions .

Scientific Research Applications

2-Amino-5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes or proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in coordination chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent groups. Below is a comparison of key analogs:

Key Observations :

- Substituent Position : Ortho-substituted analogs (e.g., 2c) exhibit lower melting points compared to para-substituted derivatives (e.g., 2b), likely due to reduced symmetry and weaker crystal packing .

- Electron-Withdrawing Groups : Nitro (2d) and trifluoromethyl groups increase molecular polarity, reflected in higher melting points and distinct IR signatures .

- Halogen Effects : Chloro and fluoro substituents may enhance lipophilicity and bioavailability, though direct data on the target compound’s solubility is lacking.

Fluorescence and Spectroscopic Behavior

Fluorescence properties are highly sensitive to substituent effects:

- 2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS): Exhibits dual fluorescence due to intramolecular charge transfer (ICT) facilitated by the ortho-hydroxy group. This effect is amplified in butan-1-ol and correlates with molecular aggregation .

- 2-Amino-5-(2-hydroxy-5-sulfobenzoyl)-1,3,4-thiadiazole (TSF): Shows pH-dependent fluorescence with overlapping emission spectra, attributed to sulfonic acid group ionization .

Antimicrobial and Anticancer Properties:

- 4-Nitrophenyl Derivative (2d) : Demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC = 32–64 µg/mL) .

- Schiff Base Derivatives: Compounds synthesized from 2-amino-5-(substituted)-1,3,4-thiadiazoles showed anticancer activity against colon cancer cells (IC₅₀ = 12–45 µM) .

- TS Analog : Exhibited antimycotic activity, linked to its dual fluorescence and membrane interaction .

Hypothesis for Target Compound : The chloro-fluoro substituent may enhance antimicrobial potency due to increased electrophilicity and membrane permeability, though experimental validation is required.

Biological Activity

2-Amino-5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazole is a member of the thiadiazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals, particularly due to its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy based on recent research findings and case studies.

The molecular formula for this compound is with a molar mass of approximately 203.67 g/mol. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring significantly influences its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit substantial antimicrobial properties. The compound's derivatives have shown effectiveness against various bacterial strains and fungi:

- Antibacterial Activity : Several studies have reported that thiadiazole derivatives demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions have shown enhanced activity against Staphylococcus aureus and Escherichia coli. In one study, derivatives exhibited minimum inhibitory concentrations (MICs) as low as 25 μg/mL against these pathogens .

- Antifungal Activity : The antifungal properties of these compounds are noteworthy as well. Derivatives have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with MIC values ranging from 32–42 μg/mL compared to standard antifungal agents like fluconazole .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Activity Type | MIC (μg/mL) |

|---|---|---|---|

| 8d | A. niger | Antifungal | 32 |

| 9d | S. aureus | Antibacterial | 25 |

| 9e | E. coli | Antibacterial | 25 |

| 10 | Streptococcus pyogenes | Antibacterial | 31.25 |

Anticancer Activity

Recent studies have also highlighted the anticancer potential of thiadiazole derivatives. For example:

- Cell Viability Studies : A derivative exhibiting an IC50 value of 2.44 µM against LoVo cancer cells demonstrates significant anti-proliferative effects . Other compounds within the same series showed varying degrees of cytotoxicity, indicating a structure-activity relationship that merits further investigation.

- Mechanism of Action : The anticancer activity is believed to be linked to the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and the modulation of apoptotic pathways .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2g | LoVo | 2.44 |

| 2a | MCF-7 | >200 |

| 3b | LoVo | <50 |

Case Studies

Several case studies have been documented regarding the efficacy of thiadiazole derivatives:

- Study on Antimicrobial Properties : A comprehensive review highlighted that many derivatives exhibited higher antimicrobial activity than standard drugs, suggesting that modifications to the thiadiazole scaffold could yield potent new antibiotics .

- Anticancer Evaluation : Another study focused on a series of thiadiazoles that were tested against multiple cancer cell lines, revealing promising results in reducing cell viability significantly compared to control groups .

Q & A

(Basic) What are the common synthetic routes for preparing 2-Amino-5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves cyclization reactions using thiosemicarbazide and substituted aromatic acids or aldehydes. For example:

- POCl₃-mediated cyclization : Reacting substituted phenyl precursors (e.g., 2-chloro-5-fluorobenzaldehyde) with thiosemicarbazide in the presence of POCl₃ as a solvent and catalyst (reaction temperatures: 80–100°C). This method achieves high yields (≥85%) and purity via recrystallization in ethanol or DMF .

- Acylation of amino groups : Post-synthesis modification via acetylation (acetic anhydride) or sulfonation to enhance solubility or functionality .

Optimization strategies : Adjust molar ratios (1:1.2 for aldehyde:thiosemicarbazide), control reaction time (4–6 hours), and use inert atmospheres to minimize side reactions.

(Basic) How are spectroscopic techniques (e.g., FT-IR, NMR) employed to confirm the structure of this compound and its derivatives?

Answer:

- FT-IR : Confirm the presence of NH₂ (stretching at 3300–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S (670–750 cm⁻¹) bonds. The absence of thiosemicarbazide’s C=S peak (~1250 cm⁻¹) validates cyclization .

- ¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm, split due to Cl/F substituents) and NH₂ protons (δ 5.5–6.0 ppm, broad singlet) are diagnostic. ¹³C-NMR identifies the thiadiazole ring carbons (δ 155–165 ppm) .

- X-ray crystallography : Resolves bond angles and confirms planarity of the thiadiazole core (e.g., C-S-C angle ~86°) .

(Advanced) What strategies are used to resolve contradictions between computational predictions and experimental data (e.g., spectral properties or reactivity) for halogenated thiadiazole derivatives?

Answer:

- DFT vs. experimental spectral alignment : Compare computed IR/NMR spectra (using Gaussian/B3LYP/6-311++G** basis set) with experimental data. Discrepancies in NH₂ vibrational modes may arise from solvent effects (e.g., DMSO hydrogen bonding), requiring explicit solvent modeling .

- Reactivity contradictions : For unexpected reaction pathways (e.g., acylation vs. sulfonation), use Hammett plots to correlate substituent electronic effects (Cl/F σ values) with reaction rates. Kinetic studies under varying pH/temperature isolate dominant mechanisms .

(Advanced) How does the electronic configuration of the 2-chloro-5-fluorophenyl substituent influence the electrochemical behavior of this thiadiazole in corrosion inhibition studies?

Answer:

- Electron-withdrawing effects : The Cl/F substituents increase the compound’s electron affinity, enhancing adsorption on mild steel via lone-pair donation to vacant d-orbitals. Electrochemical impedance spectroscopy (EIS) shows a 90% inhibition efficiency in 1 M HCl, with charge transfer resistance (Rct) increasing from 50 Ω·cm² (blank) to 450 Ω·cm² .

- Molecular dynamics simulations : Predict adsorption energies (~−35 kcal/mol) on Fe(110) surfaces, correlating with experimental polarization data .

- Synergistic effects : Combine with iodide ions to form protective films, validated by SEM-EDX showing S/Fe/N ratios consistent with monolayer coverage .

(Advanced) What experimental approaches validate the dual fluorescence effects observed in 1,3,4-thiadiazole derivatives, and how can solvent polarity or pH modulate these properties?

Answer:

- Solvatochromism studies : Measure emission spectra in solvents of varying polarity (e.g., hexane → water). Increased polarity redshifts λmax by 20–30 nm due to stabilization of excited-state dipoles .

- pH-dependent fluorescence : Protonation of the NH₂ group (pKa ~4.5) quenches fluorescence at low pH, while deprotonation enhances quantum yield (Φ = 0.45 in pH 7.4 buffer) .

- Time-resolved fluorescence : Decay lifetimes (τ = 2–5 ns) differentiate monomeric vs. aggregated states, critical for designing bioimaging probes .

(Advanced) What methodologies are employed to assess the antiproliferative activity of halogenated thiadiazoles against cancer cell lines, and how do structural modifications alter potency?

Answer:

- In vitro cytotoxicity assays : Use MTT/WST-1 assays on SW707 (rectal), A549 (lung), or T47D (breast) cell lines. IC₅₀ values for 2-chloro-5-fluorophenyl derivatives range from 1.2–10 μM, with apoptosis confirmed via flow cytometry (Annexin V/PI staining) .

- SAR studies : Introducing electron-withdrawing groups (e.g., NO₂ at para positions) boosts activity by 3-fold, while bulky substituents (e.g., acetyloxy) reduce membrane permeability .

- Molecular docking : Predict binding to Bcl-2 or tubulin (docking scores: −9.5 to −11.2 kcal/mol) using AutoDock Vina, validated by Western blotting (Bax/Bcl-2 ratio >2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.